molecular formula C16H15ClN2O3 B5453970 5-Chloro-2-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione

5-Chloro-2-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione

Cat. No.: B5453970
M. Wt: 318.75 g/mol
InChI Key: HJLSBIOYAYQNPN-GIJQJNRQSA-N
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Description

5-Chloro-2-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione is a complex organic compound that belongs to the class of isoindole derivatives. Isoindole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione typically involves multiple steps. One common method starts with the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione. The epoxide is then opened with nucleophiles to form the desired hexahydro-1H-isoindole-1,3-dione derivatives . The reaction conditions often involve the use of sodium azide for the opening reaction and cis-hydroxylation for further functionalization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the existing functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide . The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

5-Chloro-2-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Chloro-2-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to modulate these pathways makes it a promising candidate for further research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-{4-[(1E)-1-(hydroxyimino)ethyl]phenyl}-2,3,3A,4,7,7A-hexahydro-1H-isoindole-1,3-dione is unique due to its specific structural features, which confer distinct biological activities and potential applications. Its ability to undergo various chemical reactions and its potential therapeutic applications set it apart from other similar compounds.

Properties

IUPAC Name

5-chloro-2-[4-[(E)-N-hydroxy-C-methylcarbonimidoyl]phenyl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClN2O3/c1-9(18-22)10-2-5-12(6-3-10)19-15(20)13-7-4-11(17)8-14(13)16(19)21/h2-6,13-14,22H,7-8H2,1H3/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJLSBIOYAYQNPN-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)C1=CC=C(C=C1)N2C(=O)C3CC=C(CC3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/C1=CC=C(C=C1)N2C(=O)C3CC=C(CC3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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